An In-depth Technical Guide to 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Core
The 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one scaffold represents a cornerstone in the field of medicinal chemistry. As a fused heterocyclic system, it combines the structural features of a pyrimidine and a piperidine ring, creating a rigid, three-dimensional structure that is amenable to functionalization at multiple positions. This structural versatility has established the tetrahydropyrido[3,4-d]pyrimidine nucleus as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1]
Derivatives of this core have demonstrated a wide spectrum of biological activities, most notably as potent kinase inhibitors.[2] The clinical significance of this scaffold is highlighted by its presence in targeted cancer therapies, such as Adagrasib, a selective inhibitor of the KRASG12C mutant protein.[1] This guide provides a comprehensive overview of the chemical and physical properties of the parent compound, 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one, its synthesis, reactivity, and the broader context of its potential applications in drug discovery and development.
Core Chemical and Physical Properties
This section details the fundamental physicochemical properties of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one. While experimental data for the free base is not extensively published, the properties of its hydrochloride salt and computational predictions provide valuable insights.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅N₃O | [3][4] |
| Molecular Weight | 241.29 g/mol | [3][4] |
| CAS Number | 62458-96-2 | [3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 198 °C (for the hydrochloride salt) | [3] |
| Boiling Point (Predicted) | 406.5 ± 55.0 °C | [3] |
| pKa (Predicted) | 7.77 ± 0.20 | [3] |
| LogP (Predicted) | 1.328 | [4] |
| Solubility | While specific data is unavailable, it is expected to be soluble in polar organic solvents like DMSO, methanol, and dichloromethane, with limited solubility in water. | Inferred from structure and handling |
| Storage Conditions | Store at room temperature, sealed in a dry environment, and protected from light. | [4] |
Spectroscopic and Structural Characterization
A thorough understanding of a molecule's structure is paramount for its application in research. This section provides an analysis of the expected spectroscopic features of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned spectrum for the free base is not publicly available, ¹H-NMR data for the hydrochloride salt provides a strong basis for structural confirmation.[5]
¹H-NMR (500 MHz, CDCl₃) of the Hydrochloride Salt[5]:
-
δ 12.61 (br s, 1H): This broad singlet corresponds to the protonated pyrimidine nitrogen, indicating the presence of the hydrochloride salt.
-
δ 7.99 (s, 1H): This singlet is assigned to the C2-proton of the pyrimidine ring.
-
δ 7.38-7.26 (m, 5H): This multiplet represents the five aromatic protons of the benzyl group.
-
δ 3.73 (m, 2H), 3.50 (m, 2H), 2.74 (m, 2H), 2.66 (m, 2H): These multiplets correspond to the eight protons of the tetrahydropyridine ring system. A definitive assignment without 2D NMR techniques is challenging but they represent the -CH₂- groups at positions 5, 6, and 8, and the benzylic -CH₂-.
Expected ¹³C-NMR Resonances: Based on the structure, one would expect to see 12 distinct carbon signals (with two pairs of equivalent carbons in the phenyl ring). Key expected signals include:
-
A carbonyl carbon (C4) around 160-170 ppm.
-
Aromatic carbons of the benzyl group between 125-140 ppm.
-
The C2 and C4a carbons of the pyrimidine ring.
-
Several aliphatic carbons for the tetrahydropyridine ring and the benzylic CH₂ group between 20-60 ppm.
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available, but the expected characteristic absorption bands can be predicted based on the functional groups present.[6][7][8]
-
~3200-3400 cm⁻¹ (N-H stretch): A broad peak corresponding to the N-H bond of the lactam.
-
~2850-3000 cm⁻¹ (C-H stretch): Signals from the aliphatic and aromatic C-H bonds.
-
~1650-1680 cm⁻¹ (C=O stretch): A strong absorption from the lactam carbonyl group. This is a key diagnostic peak.
-
~1550-1600 cm⁻¹ (C=N and C=C stretch): Absorptions from the pyrimidine ring and the aromatic benzyl group.
-
~1200-1300 cm⁻¹ (C-N stretch): Signals corresponding to the C-N bonds in the heterocyclic system.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound.
-
LC/MS (M+H)⁺: m/z 242.06.[5] This corresponds to the protonated molecule, confirming the molecular weight of 241.29.
Crystal Structure
To date, a single-crystal X-ray structure for 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one has not been reported in the public domain. However, crystal structures of related, more complex derivatives have been published.[9][10] These studies reveal that the fused pyrido-pyrimidine ring system is nearly planar.[9] This planarity, combined with the substitution vectors, is critical for understanding how these molecules interact with the binding pockets of their biological targets.
Synthesis and Chemical Reactivity
The synthesis of the 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one core is well-established and serves as a crucial starting point for the generation of diverse chemical libraries.
Retrosynthetic Analysis and Key Synthetic Protocols
The most common synthetic route involves a condensation reaction to form the pyrimidine ring onto a pre-existing piperidine core.
Figure 1: Retrosynthetic analysis of the target compound.
Protocol 1: Synthesis via Formamidine Condensation [5]
This protocol provides a direct and efficient method for constructing the pyrimidinone ring.
-
Reaction Setup: To a solution of sodium methoxide in methanol, add formamidine acetate at room temperature (25 °C).
-
Addition of Piperidine Precursor: Add ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride to the reaction mixture.
-
Reaction: Stir the mixture at 25 °C for approximately 20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to 0 °C and quench by adding water, followed by the slow, dropwise addition of acetic acid to neutralize the base.
-
Isolation: Remove the methanol under reduced pressure. The resulting aqueous suspension will contain the precipitated product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to afford the title compound as a white solid.
Chemical Reactivity and Derivatization Potential
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a versatile platform for further chemical modification, which is a key reason for its "privileged" status.[1]
Figure 2: Key sites of reactivity on the scaffold.
-
C4 Position (Lactam Carbonyl): The lactam oxygen can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃).[11] This 4-chloro derivative is then an excellent substrate for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of amine, alcohol, and thiol substituents. This is a common strategy for building libraries of kinase inhibitors.[12]
-
C2 Position: If a suitable leaving group (e.g., a halide) is present at the C2 position, this site is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to introduce new aryl or heteroaryl moieties.[1]
-
N7 Position (Piperidine Nitrogen): The benzyl group at the N7 position can be removed via hydrogenolysis and replaced with other substituents through electrophilic substitution reactions like acylation or alkylation. This allows for probing the structure-activity relationship related to this region of the molecule.[1]
Biological Context and Therapeutic Potential
While no specific biological screening data for 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one has been published, the extensive body of literature on its derivatives provides a strong indication of its potential as a biologically active agent.
Kinase Inhibition: A Prominent Target Class
The pyrido[3,4-d]pyrimidine scaffold is a well-established hinge-binding motif for many protein kinases. The pyrimidine ring can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
-
Extracellular Signal-Regulated Kinase 2 (Erk2): A series of tetrahydropyridopyrimidine-based compounds have been identified as potent and selective inhibitors of Erk2, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[13]
-
Monopolar Spindle 1 (Mps1) Kinase: This scaffold is also found in potent inhibitors of Mps1, a kinase essential for proper chromosome segregation during mitosis, making it an attractive target for cancer therapy.[11]
-
HER Family Kinases: The pyrido[3,4-d]pyrimidine core is present in inhibitors of the HER family of receptor tyrosine kinases (e.g., EGFR, HER2), which are validated targets in various cancers.[2]
The benzyl group at the N7 position of the title compound serves as a space-filling moiety that can be directed towards the solvent-exposed region of a kinase active site, and it can be readily modified to optimize potency and selectivity.
Figure 3: Potential inhibition of the MAPK/ERK pathway.
Safety and Handling
Based on available data for the hydrochloride salt, 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one should be handled with appropriate precautions in a laboratory setting.[14]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Conclusion and Future Directions
7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is more than just a chemical compound; it is a gateway to a rich and diverse chemical space with proven therapeutic relevance. While the specific biological profile of this parent molecule remains to be fully elucidated, its established synthetic accessibility and the profound biological activities of its derivatives make it a molecule of high interest.
Future research efforts should focus on:
-
Comprehensive Profiling: A full experimental characterization of the physicochemical and spectroscopic properties of the free base.
-
Biological Screening: Systematic screening against a panel of kinases and other relevant biological targets to uncover its intrinsic activity.
-
Library Synthesis: Utilization of its versatile reactivity to generate novel libraries of derivatives for high-throughput screening campaigns.
This in-depth guide serves as a foundational resource for researchers and drug development professionals, providing the necessary chemical knowledge to leverage the potential of this important molecular scaffold.
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![Chemical structure of 7-benzyl-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](https://i.imgur.com/9O8Z7Yx.png)
